

N-(1,3-benzodioxol-5-ylmethyl)-6chloroquinazolin-4-amine chemical properties

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Compound of Interest

N-(1,3-benzodioxol-5-ylmethyl)-6chloroquinazolin-4-amine

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Technical Guide: N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound **N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine** is not extensively documented in publicly available scientific literature. This guide is constructed based on data from structurally related compounds, established chemical principles, and predictive modeling. All quantitative data and experimental protocols should be treated as hypothetical and require experimental validation.

Core Chemical Properties

The fundamental chemical properties of **N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine** have been estimated using computational predictive models. These values provide a baseline for experimental design and substance handling.

Table 1: Predicted Physicochemical Properties



Property	Value	Source
Molecular Formula	C16H12CIN3O2	N/A
Molecular Weight	313.74 g/mol	N/A
Predicted Boiling Point	507.5 ± 50.0 °C	N/A
Predicted pKa	5.30 ± 0.70	N/A
Predicted LogP	4.15	N/A

Chemical Structure:

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(Image is a representative structure, generated for

illustrative purposes)

Proposed Synthesis and Experimental Protocols

The synthesis of N-substituted 4-aminoquinazolines is commonly achieved through the nucleophilic aromatic substitution of a 4-chloroquinazoline precursor with a suitable amine.[1] [2] The proposed synthesis for the title compound follows this established methodology.

Reaction Scheme

The proposed reaction involves the SNAr reaction between 4,6-dichloroquinazoline and 1-(1,3-benzodioxol-5-yl)methanamine (piperonylamine).

Scheme 1: Proposed Synthesis

Reaction scheme for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

(Image is a representative reaction scheme)

Detailed Experimental Protocol



Materials:

- 4,6-dichloroquinazoline
- 1-(1,3-benzodioxol-5-yl)methanamine (CAS: 2620-50-0)[3][4][5][6]
- 2-Propanol (Isopropanol)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 4,6-dichloroquinazoline (1.0 eq) in 2-propanol (10 mL/mmol), add 1-(1,3-benzodioxol-5-yl)methanamine (1.1 eq).
- Add a non-nucleophilic base such as triethylamine (1.5 eq) to the mixture to act as an HCl scavenger.
- Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Redissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

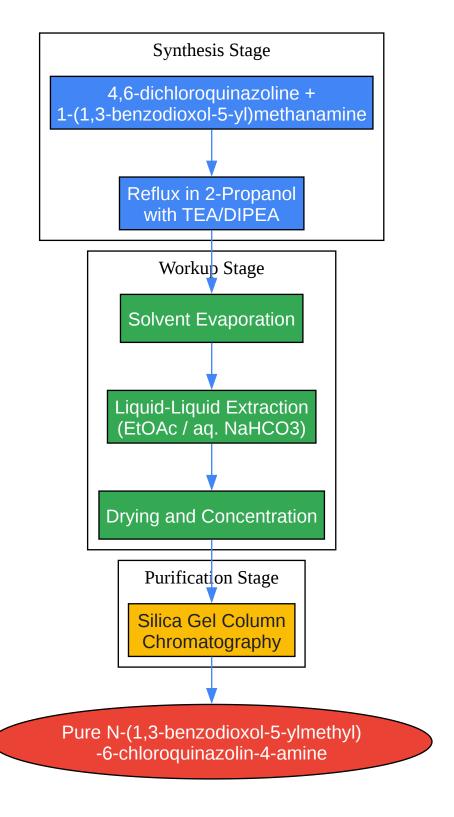


Purify the crude product by flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexane to yield the pure N-(1,3-benzodioxol-5-ylmethyl)-6chloroquinazolin-4-amine.

Visualized Workflows and Pathways Synthetic and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified compound.





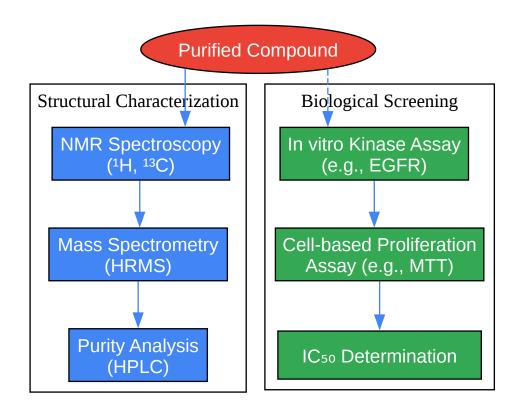
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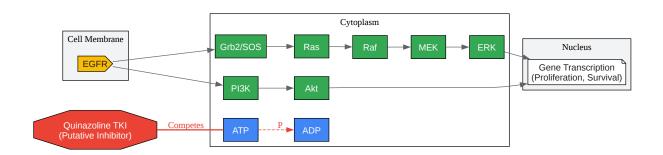
Caption: General workflow for synthesis and purification.



Characterization and Screening Workflow

This diagram illustrates a typical workflow for characterizing a newly synthesized compound and performing initial biological screening.





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